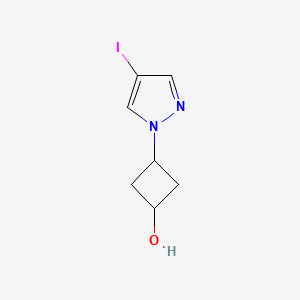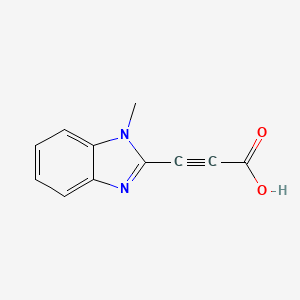
(7-bromoquinolin-4-yl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-bromoquinolin-4-yl) trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5BrF3NO3S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-bromoquinolin-4-yl) trifluoromethanesulfonate typically involves the bromination of quinoline derivatives followed by the introduction of the trifluoromethanesulfonate group. One common method involves the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform to obtain 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to yield 5-amino-7-bromoquinolin-8-ol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves large-scale bromination and sulfonation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(7-bromoquinolin-4-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of solvents like dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(7-bromoquinolin-4-yl) trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (7-bromoquinolin-4-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonate group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activities. The bromine atom and quinoline ring contribute to the compound’s overall electronic properties, influencing its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromoquinolin-4(1H)-one: Another brominated quinoline derivative with different functional groups.
8-(Trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate: A similar compound with a trifluoromethyl group instead of a bromine atom.
Uniqueness
(7-bromoquinolin-4-yl) trifluoromethanesulfonate is unique due to the presence of both a bromine atom and a trifluoromethanesulfonate group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H5BrF3NO3S |
|---|---|
Molekulargewicht |
356.12 g/mol |
IUPAC-Name |
(7-bromoquinolin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5BrF3NO3S/c11-6-1-2-7-8(5-6)15-4-3-9(7)18-19(16,17)10(12,13)14/h1-5H |
InChI-Schlüssel |
NWIGASKXUUDDMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1Br)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)








![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine](/img/structure/B13928759.png)
![1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13928764.png)

![3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B13928772.png)
